molecular formula C20H24F2N4O B4983179 1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea

1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea

Cat. No.: B4983179
M. Wt: 374.4 g/mol
InChI Key: ZCZIBDLUUZKLAO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a difluorophenyl group and a phenyl group substituted with an ethylpiperazine moiety.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O/c1-2-25-9-11-26(12-10-25)14-15-3-6-17(7-4-15)23-20(27)24-19-8-5-16(21)13-18(19)22/h3-8,13H,2,9-12,14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZIBDLUUZKLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea typically involves the following steps:

    Formation of the Urea Linkage: The reaction between 2,4-difluoroaniline and 4-[(4-ethylpiperazin-1-yl)methyl]phenyl isocyanate under controlled conditions leads to the formation of the desired urea compound.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow reactors can be employed to optimize yield and efficiency.

    Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the fluorine atoms.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2-(4-ethylpiperazin-1-yl)ethanamine: Shares a similar core structure but differs in the functional groups attached.

    1-(2,4-Difluorophenyl)-3-(4-methylphenyl)urea: Similar urea linkage but with different substituents on the phenyl ring.

Uniqueness

1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea is unique due to its combination of a difluorophenyl group and an ethylpiperazine-substituted phenyl group, which imparts distinct chemical and biological properties.

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